2-(Methylthio)thieno[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S2/c1-10-7-8-4-5-2-3-11-6(5)9-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZBKGYEGKFJMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=CSC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 2 Methylthio Thieno 2,3 D Pyrimidine and Its Analogues
Foundational Synthetic Routes to the Thieno[2,3-d]pyrimidine (B153573) Core Structure
The construction of the fused thieno[2,3-d]pyrimidine ring system is a critical step in the synthesis of 2-(methylthio)thieno[2,3-d]pyrimidine and its analogues. Several synthetic strategies have been developed to achieve this, primarily focusing on the formation of the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) precursor.
Cyclocondensation Reactions Utilizing 2-Aminothiophene-3-carboxylate Esters
A prevalent and versatile method for the synthesis of the thieno[2,3-d]pyrimidine core involves the cyclocondensation of 2-aminothiophene-3-carboxylate esters or the corresponding 3-carboxamides. These thiophene derivatives serve as crucial building blocks, providing the necessary functionality for the annulation of the pyrimidine ring.
One common approach is the reaction of ethyl 2-aminothiophene-3-carboxylates with formamide (B127407), which serves as both a reactant and a solvent. Heating these components together leads to the formation of thieno[2,3-d]pyrimidin-4(3H)-ones. mdpi.com Similarly, the cyclization of 2-acylaminothiophene-3-carboxamide derivatives in the presence of a base can also yield the corresponding 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines. nih.gov
Alternatively, 2-aminothiophene-3-carbonitriles can be utilized. For instance, reaction with urea upon heating can produce thieno[2,3-d]pyrimidine-2,4-diols. These diols can then be further functionalized.
The following table summarizes representative examples of cyclocondensation reactions to form the thieno[2,3-d]pyrimidine core.
| Starting Material | Reagent(s) | Product | Reference |
| 2-Amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes | Formamide | 5,6,7,8-Tetrahydro-3H-benzo rsc.orgthieno[2,3-d]pyrimidin-4-one | mdpi.com |
| 2-Acylaminothiophene-3-carboxamide derivatives | Base | 4-Oxo-3,4,5,6,7,8-hexahydro wikipedia.org-benzo- and 4-oxo-6-phenylthieno[2,3-d]pyrimidine | nih.gov |
| Methyl 2-aminothiophene-3-carboxylate | Urea | Thieno[2,3-d]pyrimidine-2,4-diol |
Strategies Involving Pyrimidine-5-carbaldehydes
The synthesis of the thieno[2,3-d]pyrimidine core by constructing the thiophene ring onto a pre-existing pyrimidine-5-carbaldehyde is a less commonly documented approach in the scientific literature. Synthetic strategies predominantly favor the annulation of the pyrimidine ring onto a thiophene precursor. Methodologies such as the Fiesselmann thiophene synthesis, which typically involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters or β-ketoesters, have been applied to various aromatic and heteroaromatic aldehydes. wikipedia.org However, specific examples detailing the application of this reaction starting from a pyrimidine-5-carbaldehyde to form the thieno[2,3-d]pyrimidine scaffold are not extensively reported.
Gewald Reaction-Based Syntheses for Thiophene Precursors
The Gewald reaction is a cornerstone in thiophene chemistry and a fundamental method for preparing the 2-aminothiophene precursors required for the synthesis of thieno[2,3-d]pyrimidines. rsc.org This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as an amine. wikipedia.orgorganic-chemistry.org
The versatility of the Gewald reaction allows for the synthesis of a wide array of polysubstituted 2-aminothiophenes by varying the carbonyl compound and the active methylene (B1212753) nitrile. arkat-usa.org The resulting 2-aminothiophene-3-carbonitriles or 3-carboxylates are then primed for cyclization to form the fused pyrimidine ring as described in section 2.1.1. The reaction is known for its operational simplicity and the ready availability of the starting materials. arkat-usa.org Microwave irradiation has been shown to be beneficial, often leading to improved reaction yields and reduced reaction times. wikipedia.org
The general scheme for the Gewald reaction is depicted below:
Scheme 1: General representation of the Gewald reaction.
Targeted Synthesis of this compound Derivatives
Once the thieno[2,3-d]pyrimidine core is established, the introduction of the methylthio group at the 2-position is a key transformation. This is typically achieved through a two-step process involving the formation of a 2-thioxo intermediate followed by S-alkylation.
Introduction of the Methylthio Group at the 2-Position
The synthesis of 2-(methylthio)thieno[2,3-d]pyrimidines is often accomplished by the alkylation of the corresponding 2-thioxo-thieno[2,3-d]pyrimidin-4-one derivatives. These 2-thioxo intermediates can be prepared by reacting 2-aminothiophene-3-carboxylate esters with isothiocyanates. The subsequent cyclization, often facilitated by a base such as alcoholic potassium hydroxide, yields the monopotassium salt of the 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-one. mdpi.com
Alkylation of this thioxo derivative with an alkyl halide, such as methyl iodide, in the presence of a base, introduces the methylthio group at the 2-position to afford the desired this compound derivative. mdpi.com
The following table provides an example of the introduction of the methylthio group.
| Starting Material | Reagent(s) | Product | Reference |
| Monopotassium salt of 3-substituted-2-thioxo-4,5-disubstituted-thieno[2,3-d]pyrimidin-4-ones | Alkyl halides (e.g., Methyl iodide) | 2-Alkylthio-derivatives | mdpi.com |
Subsequent Derivatization of this compound-4(3H)-ones
The 2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one scaffold is a versatile intermediate for further chemical modifications. The 4-oxo group can be converted to a 4-chloro substituent by treatment with a chlorinating agent such as phosphoryl chloride (POCl₃). nih.govresearchgate.net This 4-chloro derivative is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of substituents at this position.
For example, reaction of the 4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine (B1592421) with various amines leads to the corresponding 4-amino-substituted derivatives. nih.gov This reactivity provides a powerful tool for the synthesis of diverse libraries of thieno[2,3-d]pyrimidine analogues for various applications, including drug discovery.
Advanced Synthetic Transformations and Functionalization Strategies
Advanced synthetic methodologies are crucial for the structural diversification of the thieno[2,3-d]pyrimidine scaffold, enabling the introduction of various functional groups to modulate its chemical and biological properties. These strategies include transition metal-catalyzed cross-coupling reactions, specialized cyclization techniques for constructing the core ring system, and the application of modern energy sources like microwave irradiation to enhance reaction efficiency.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, allowing for extensive functionalization of the thieno[2,3-d]pyrimidine nucleus. The Suzuki-Miyaura coupling, in particular, is a widely used method for creating unsymmetrical biaryl compounds from aryl halides and organoboron compounds under mild conditions mdpi.com.
A key strategy for modifying the this compound system involves the Liebeskind-Srogl cross-coupling reaction. This reaction enables the direct arylation at the C2-position by replacing the methylthio group. In a study on pyrrolo[3,2-d]pyrimidine derivatives, a close structural analogue, 4-aryl-2-(methylthio)pyrimidines were coupled with various arylboronic acids. The reaction proceeded smoothly using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a copper(I) cocatalyst, like copper(I) 3-methylsalicylate (CuMeSal), leading to the desired 2-aryl products in high yields. This desulfurative cross-coupling is tolerant of a wide range of functional groups on the arylboronic acid, including electron-donating, electron-withdrawing, and heterocyclic substituents mdpi.com.
Other palladium-catalyzed reactions, such as the Sonogashira and Buchwald-Hartwig couplings, have also been successfully applied to the isomeric thieno[3,2-d]pyrimidine (B1254671) scaffold to introduce alkynyl and amino groups, respectively, demonstrating the versatility of these methods for derivatization researchgate.net. The general principle of these reactions involves the catalytic cycle of palladium, which facilitates the bond formation between the heterocyclic core and the coupling partner youtube.com.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Thienopyrimidine Analogues
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Ref. |
| Liebeskind-Srogl | 4-Aryl-2-(methylthio)pyrrolo[3,2-d]pyrimidine | Arylboronic acid | Pd(PPh₃)₄ / CuMeSal | 2,4-Diaryl-pyrrolo[3,2-d]pyrimidine | mdpi.com |
| Suzuki-Miyaura | 6-Bromo-2-aminothieno[3,2-d]pyrimidin-4(3H)-one | Arylboronic acid | Pd catalyst | 6-Aryl-2-aminothieno[3,2-d]pyrimidin-4(3H)-one | researchgate.net |
| Sonogashira | 6-Bromo-2-aminothieno[3,2-d]pyrimidin-4(3H)-one | Terminal alkyne | Pd catalyst | 6-Alkynyl-2-aminothieno[3,2-d]pyrimidin-4(3H)-one | researchgate.net |
| Buchwald-Hartwig | 6-Bromo-2-aminothieno[3,2-d]pyrimidin-4(3H)-one | Amine | Pd catalyst | 6-Amino-2-aminothieno[3,2-d]pyrimidin-4(3H)-one | researchgate.net |
Cyclization with Specific Reagents for Ring Closure and Derivatization
The construction of the thieno[2,3-d]pyrimidine core relies on cyclization reactions that form the pyrimidine ring onto a pre-existing thiophene precursor. The choice of starting material and cyclizing agent dictates the substitution pattern of the final product.
A common and effective method starts with 2-aminothiophene-3-carbonitrile or 2-aminothiophene-3-carboxamide (B79593) derivatives. The pyrimidine ring can be formed by treating these thiophenes with various one-carbon electrophiles. For instance, cyclization of 2-acylaminothiophene-3-carboxamide derivatives with a base can yield the corresponding 4-oxo-thieno[2,3-d]pyrimidines nih.gov. Another approach involves the reaction between a 2-aminothiophene-3-carbonitrile and an acyl chloride in a suitable solvent like 1,4-dioxane. In this reaction, the amino group of the thiophene attacks the carbonyl group of the acyl chloride, forming an intermediate amide, which then undergoes intramolecular cyclization to afford the thieno[2,3-d]pyrimidine scaffold scielo.brcore.ac.uk.
The Gewald reaction is another key synthetic route, often used to prepare the initial polysubstituted 2-aminothiophene precursor scielo.brrsc.org. This multi-component reaction typically involves a ketone or aldehyde, an activated nitrile (like malononitrile), and elemental sulfur in the presence of a base. The resulting 2-aminothiophene can then be further elaborated. For example, subsequent reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by condensation with anilines can lead to a variety of 4-amino-thieno[2,3-d]pyrimidine derivatives via a Dimroth rearrangement scielo.br.
Alternative strategies include the fusion of 2-amino-3-ethoxycarbonylthiophene derivatives with reagents like urea or formamide to construct the pyrimidine ring, yielding diols or 4-oxo derivatives, respectively ekb.egmdpi.com. These intermediates can be further functionalized; for example, treatment of the 4-oxo derivatives with phosphoryl chloride (POCl₃) provides 4-chlorothieno[2,3-d]pyrimidines, which are versatile precursors for nucleophilic substitution reactions nih.govmdpi.com.
Table 2: Key Cyclization Strategies for Thieno[2,3-d]pyrimidine Synthesis
| Thiophene Precursor | Cyclization Reagent/Method | Intermediate/Product Type | Ref. |
| 2-Aminothiophene-3-carbonitrile | Acyl chloride | 4-Oxo-thieno[2,3-d]pyrimidine | scielo.brcore.ac.uk |
| 2-Acylaminothiophene-3-carboxamide | Base | 4-Oxo-thieno[2,3-d]pyrimidine | nih.gov |
| 2-Aminothiophene-3-carbonitrile | DMF-DMA, then aniline (B41778) | 4-Amino-thieno[2,3-d]pyrimidine | scielo.br |
| 2-Amino-3-ethoxycarbonylthiophene | Formamide | Thieno[2,3-d]pyrimidin-4-one | mdpi.com |
| 2-Amino-3-ethoxycarbonylthiophene | Urea | Thieno[2,3-d]pyrimidine-2,4-diol | ekb.eg |
Microwave-Assisted Synthetic Approaches in Thienopyrimidine Preparation
Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods scielo.brnih.gov. The preparation of this compound and its analogues has significantly benefited from this approach.
Specific applications include the synthesis of thieno[3,2-d]pyrimidine amino derivatives from a benzohydrazide precursor under microwave irradiation researchgate.net. Another efficient method involves the microwave-assisted thermolysis of 1-(thiophene-2-yl)-1H-tetrazoles to generate unusual thieno[2,3-d]pyrimidines researchgate.net. The use of microwaves is particularly advantageous in multi-step syntheses where it can circumvent the need for harsh reagents and prolonged heating, which might otherwise lead to by-product formation and degradation of sensitive molecules nih.gov. The efficiency and reproducibility of microwave-assisted synthesis have established it as a valuable tool in the rapid generation of libraries of thienopyrimidine derivatives for further study scielo.brnih.gov.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thienopyrimidine Derivatives
| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Ref. |
| Condensation/Cyclization | Refluxing for several hours | Heating for several minutes | Reduced reaction time, higher yield | scielo.brmdpi.com |
| Preparation of Thienylthiourea | Refluxing | Heating for 2-5 minutes | Higher yield, shorter time | mdpi.com |
| Multi-component reactions | Long reaction times, potential for side products | Rapid, clean reactions | Improved efficiency and purity | scielo.brnih.gov |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Methylthio Thieno 2,3 D Pyrimidine Derivatives
Positional Impact of Substitution on the Thieno[2,3-d]pyrimidine (B153573) Nucleus
The biological activity of thieno[2,3-d]pyrimidine derivatives is highly sensitive to the nature and position of substituents on the fused ring system. Researchers have systematically modified the 2, 4, 5, and 6-positions to probe the chemical space and optimize potency and selectivity for various biological targets.
The 2-position of the thieno[2,3-d]pyrimidine core is a critical site for modification, and the effect of a substituent at this position is highly dependent on the specific biological target. The parent compound of this article features a methylthio group, and related 2-mercapto derivatives have been synthesized and evaluated for their biological activities, such as anticancer effects. ekb.eg
However, substitution at this position with other moieties can lead to vastly different outcomes. For instance, in a series of microtubule targeting agents, replacing a 2-amino group with a hydrogen atom (a 2-H analogue) resulted in a significant 27-fold increase in potency in a microtubule depolymerizing assay. nih.gov Conversely, for potent phosphatidylinositol 3-kinase (PI3K) inhibitors, a 2-aryl group was identified as a key pharmacophoric feature, with a 3-hydroxy substitution on the phenyl ring proving optimal for activity. nih.gov Further studies on anticancer agents revealed that various 2-alkyl groups, such as methyl, ethyl, and 2-chloroethyl, conferred differing potencies against various cancer cell lines. mdpi.com This demonstrates that while the methylthio group can be a viable substituent, optimal activity often requires tailored modifications at the 2-position to fit the specific topology of the target's active site.
| Target/Activity | 2-Position Substituent | Observation | Reference(s) |
| Microtubule Depolymerization | Hydrogen (-H) | ~27-fold more potent than 2-Amino (-NH₂) analogue. | nih.gov |
| PI3K Inhibition | 3-Hydroxyphenyl | Optimal for enzymatic activity; replacing -OH with other groups abolished activity. | nih.gov |
| MIF2 Inhibition | Amidation of 2-Amino | Failed to increase potency. | nih.gov |
| Anticancer (MCF-7) | 2-Chloroethyl | Most toxic to MCF-7 cells in its series. | mdpi.com |
| Anticancer (MDA-MB-231) | 2-Ethoxy-2-oxoethylene | Highest effect against MDA-MB-231 cells in its series. | mdpi.com |
The 4-position of the thieno[2,3-d]pyrimidine nucleus is one of the most frequently altered sites in drug design campaigns. A common synthetic strategy involves the conversion of a thieno[2,3-d]pyrimidin-4-one to a 4-chloro intermediate, which then serves as a versatile handle to introduce a wide variety of substituents, particularly different amine moieties. nih.gov
The nature of the group at the 4-position is often crucial for target engagement.
Kinase Inhibition : For PI3K inhibitors, a morpholine (B109124) ring at the 4-position was deemed essential for activity, forming a critical hydrogen bond with a valine residue in the kinase hinge region. nih.gov
Microtubule Targeting : In the development of microtubule targeting agents, a series of 4-substituted amino derivatives were explored, with an N-(4-methoxyphenyl)-N-methylamino group demonstrating potent antiproliferative effects. nih.govmdpi.com
Dopamine (B1211576) Receptor Modulation : For compounds targeting the dopamine D₂ receptor, researchers have extensively examined secondary and tertiary amino substituents at this position to modulate activity. nih.gov
Anticancer Activity : In studies targeting breast cancer cell lines, the introduction of an amino group at the 4-position was a key design element. mdpi.com The inhibitory effects of pyrano[4',3':4,5]thieno[2,3-d]pyrimidines were found to vary significantly based on the substituent on the N-phenyl group at the 4-position. scielo.br
These findings underscore the importance of the 4-position for anchoring the molecule within the target's binding site and establishing key interactions that drive biological activity.
| Target/Activity | 4-Position Substituent | Observation | Reference(s) |
| PI3K Inhibition | Morpholine | Crucial for binding to the hinge region of the kinase. | nih.gov |
| Microtubule Targeting | N-(4-methoxyphenyl)-N-methylamino | Showed potent antiproliferative effects (IC₅₀ < 40 nM). | nih.gov |
| Dopamine D₂ Receptor | Secondary/Tertiary Amines | Subtle modifications led to diverse pharmacology, including negative allosteric modulators and agonists. | nih.gov |
| Anticancer (General) | Various Anilines | The type and position of substituents on the aniline (B41778) ring significantly altered cancer cell inhibition rates. | scielo.br |
The thiophene (B33073) portion of the scaffold, specifically at the 5- and 6-positions, offers another avenue for structural modification that significantly impacts biological activity. A prevalent strategy involves the annulation (fusion) of a lipophilic ring system across these positions.
The 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine core, created by fusing a cyclohexane (B81311) ring, is a particularly effective modification. nih.gov This fused lipophilic ring is reported to enhance anticancer activity and is a key feature in potent microtubule targeting agents and PI3K inhibitors. researchgate.netnih.govnih.gov The introduction of this ring system improved microtubule depolymerizing activity seven-fold compared to a related indole-based scaffold. nih.gov Similarly, fusing a pyran ring at these positions has also been explored to create novel active compounds. scielo.br
Beyond ring fusion, specific substitutions at these positions are also critical.
In a series of gonadotropin-releasing hormone (GnRH) receptor antagonists, a 5-aminomethyl functionality and a 6-(4-aminophenyl) group bearing hydrophobic substituents were identified as essential for high-affinity binding. nih.gov
For potent and selective inhibitors of receptor-interacting protein kinase 2 (RIPK2), researchers found that inhibitory potency could be precisely tuned into the low nanomolar range simply by varying the substituents at the 6-position. nih.gov
| Target/Activity | 5- and 6-Position Modification | Observation | Reference(s) |
| Anticancer/Microtubule Targeting | Fused Tetrahydrobenzo Ring | Significantly enhances antiproliferative and microtubule depolymerizing activity. | nih.govnih.gov |
| RIPK2 Inhibition | Variation at 6-Position | Potency could be tuned to the low nanomolar range by varying 6-position substituents. | nih.gov |
| GnRH Receptor Antagonism | 5-Aminomethyl and 6-Aryl Groups | A 5-aminomethyl group and a 6-(4-aminophenyl) group with hydrophobic substituents were key for high affinity. | nih.gov |
| PDE4 Inhibition | Fused Cyclohexane Ring | Fusing a cyclohexane ring was a key design element for novel PDE4 inhibitors. | rsc.orgresearchgate.net |
Identification of Pharmacophoric Elements Critical for Receptor Binding and Biological Response
From extensive SAR studies, a general pharmacophore model for thieno[2,3-d]pyrimidine-based inhibitors, particularly for kinases, can be deduced. This model consists of several key elements that are critical for high-affinity binding and biological response.
Hinge-Binding Region : The pyrimidine (B1678525) core acts as a fundamental scaffold. The N1 and N3 atoms are frequent hydrogen bond acceptors that interact with the backbone amide residues of the "hinge region" in many protein kinases, such as PI3K and VEGFR-2. nih.govnih.gov A substituent at the 4-position, like a morpholine ring, can further solidify this interaction. nih.gov
Hydrophobic Regions : The fused thieno[2,3-d]pyrimidine system is inherently hydrophobic and typically occupies a hydrophobic pocket within the active site. This interaction is often enhanced by lipophilic additions, such as the fused tetrahydrobenzo ring at the 5- and 6-positions, which interacts with hydrophobic amino acids like Leucine, Alanine, and Methionine. nih.govnih.gov
Solvent-Exposed Region : Substituents at the 2- and 4-positions often extend out towards the solvent-exposed region of the binding site. These can be modified to improve potency, selectivity, and physicochemical properties. For example, a 3-hydroxyphenyl group at the 2-position was found to form crucial interactions for PI3K inhibition. nih.gov
Hydrogen Bond Donors/Acceptors : Beyond the core nitrogens, specific substituents can provide additional hydrogen bonding opportunities. Amino groups at the 4-position or hydroxyl groups on aryl substituents can act as donors or acceptors, further anchoring the ligand and enhancing binding affinity. nih.govnih.gov
Molecular docking studies have been instrumental in visualizing these interactions, confirming that the N1 of the pyrimidine and the 2-NH₂ group can form water-mediated hydrogen bonds, while hydrophobic moieties like a 2-CH₃ or a fused cyclohexene (B86901) ring engage with hydrophobic pockets. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analyses in Thienopyrimidine Research
Quantitative Structure-Activity Relationship (QSAR) methods are computational techniques used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. rsc.org These models are valuable tools in drug discovery for predicting the activity of novel, un-synthesized molecules and for providing insights into the structural features that govern activity.
In the context of thieno[2,a]pyrimidine research, QSAR methods are employed alongside other computational approaches like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. rsc.org For example, in the development of novel thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors, computational studies were conducted to evaluate their drug-like properties. nih.govrsc.org While detailed, specific 3D-QSAR models for the 2-(methylthio)thieno[2,3-d]pyrimidine scaffold are not extensively detailed in the literature, such studies have been performed on closely related isomers like thieno[3,4-d]pyrimidine, highlighting the utility of the approach in this chemical class. nih.gov These analyses typically use statistical methods to correlate a property, like inhibitory concentration, with a set of calculated molecular and structural descriptors of the compounds. rsc.org
Ligand Design Strategies Based on SAR Data for this compound Analogues
The accumulated SAR and pharmacophore data provide a rational basis for the design of new and improved thieno[2,3-d]pyrimidine analogues. Several key strategies are employed by medicinal chemists.
Structure-Based Design : With the increasing availability of protein crystal structures, molecular docking has become a cornerstone of ligand design. nih.govrsc.org Docking studies allow researchers to visualize how a designed molecule fits into its target's active site, predicting key interactions and helping to prioritize synthetic targets. This approach was used to guide the design of inhibitors for VEGFR-2 and PI3K, where interactions with specific amino acids like Cys917 (VEGFR-2) or Val851 (PI3K) were modeled. nih.govrsc.org
Scaffold Hopping and Bioisosteric Replacement : Researchers often replace a core scaffold with another that has similar spatial and electronic properties but may offer improved potency or better physicochemical characteristics. The move from a pyrimido[4,5-b]indole core to the 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine scaffold is a successful example of this strategy, which led to a 7-fold improvement in activity. nih.gov Similarly, small bioisosteric replacements, such as substituting a methoxy (B1213986) group (-OMe) with a methylthio group (-SMe), are used to fine-tune electronic properties and probe interactions. nih.gov
Systematic SAR Exploration : A fundamental design strategy involves establishing a promising lead compound and then systematically modifying different parts of the molecule. By altering substituents at the 2, 4, 5, and 6-positions one at a time or in combination, a comprehensive SAR map can be built. This allows for the identification of optimal substituents for each position to maximize potency and selectivity, a strategy successfully applied in the development of inhibitors for numerous targets. nih.govnih.govnih.gov
These design principles, informed by a deep understanding of the SAR for the thieno[2,3-d]pyrimidine scaffold, continue to drive the discovery of novel drug candidates with potential applications across a wide range of diseases.
Computational Approaches and in Silico Modeling for 2 Methylthio Thieno 2,3 D Pyrimidine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(methylthio)thieno[2,3-d]pyrimidine research, docking simulations are crucial for understanding how its derivatives interact with specific biological targets at the atomic level.
Researchers have extensively used molecular docking to investigate the potential of thieno[2,3-d]pyrimidine (B153573) derivatives as inhibitors of various enzymes implicated in cancer. For instance, docking studies have been performed to assess the binding affinity of these compounds against several key protein targets.
Janus Kinase 2 (JAK2): A derivative of thieno[2,3-d]pyrimidine was subjected to molecular docking screening against three different crystal structures of JAK2 (PDB IDs: 5AEP, 4C62, and 3ZMM), a protein associated with myeloproliferative neoplasms. mdpi.com The simulation aimed to understand the compound's affinity for the JAK2 kinase enzyme's active site. mdpi.com
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Thieno[2,3-d]pyrimidine derivatives have been designed as potential VEGFR-2 inhibitors, a key factor in tumor angiogenesis. nih.gov Docking studies were conducted to explore the binding interactions of these compounds within the VEGFR-2 active site, with one potent derivative exhibiting an IC₅₀ value of 0.084 μM. rsc.org These simulations help in understanding the structural basis for the observed inhibitory activity. nih.govrsc.org
Topoisomerase II (Topo II): Molecular docking was used to investigate how certain thieno[2,3-d]pyrimidine derivatives could bind to and inhibit Topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.gov The studies revealed high binding energies for specific derivatives, suggesting a strong potential for inhibition, which was later confirmed by in vitro assays showing a significant reduction in Topo II concentration. nih.gov
Epidermal Growth Factor Receptor (EGFR) and PI3K: In the search for new anticancer agents, docking simulations of thieno[2,3,d]triazolo[1,5-a]pyrimidine derivatives were performed against EGFR and PI3K, two critical targets in cancer signaling pathways. nih.gov
The results from these docking studies are typically evaluated using scoring functions that estimate the binding affinity (often expressed as a binding energy in kcal/mol). For example, docking of thieno[2,3-d]pyrimidin-4(3H)-one derivatives with DNA and the 3ERT protein yielded binding affinities (ΔG) as high as -6.4 kcal/mol and -7.0 kcal/mol, respectively. wum.edu.pk These values provide a quantitative measure to rank and prioritize compounds for further experimental testing.
Table 1: Molecular Docking Targets for Thieno[2,3-d]pyrimidine Derivatives
| Compound Type | Target Protein | PDB ID(s) | Key Finding | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivative | Janus Kinase 2 (JAK2) | 5AEP, 4C62, 3ZMM | Indicated high affinity for the kinase active site. | mdpi.com |
| Thieno[2,3-d]pyrimidine derivatives | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Not Specified | Investigated binding interactions to explain anticancer activity. | nih.gov |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivatives | DNA, 3ert protein | Not Specified | Highest binding affinities were -6.4 and -7.0 kcal/mol, respectively. | wum.edu.pk |
| Thieno[2,3-d]pyrimidine derivatives | Topoisomerase II (Topo II) | Not Specified | Derivatives with high binding energies were predicted to inhibit the enzyme. | nih.gov |
Advanced Molecular Dynamics Simulations and Binding Free Energy Calculations
Following molecular docking, molecular dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-target complex. MD simulations model the movement of every atom in the system over time, providing insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules.
For thieno[2,3-d]pyrimidine derivatives, MD simulations have been employed to validate docking results and to gain a deeper understanding of the interaction dynamics. For example, after docking a potent inhibitor into the VEGFR-2 active site, MD simulations were performed to assess the structural and energetic features of the complex. rsc.org These simulations can confirm if the initial binding pose predicted by docking is stable over a period of nanoseconds.
Binding free energy calculations, such as the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method, are often coupled with MD simulations to provide a more accurate estimation of binding affinity than docking scores alone. This approach was used to correlate the cytotoxic effects of certain thieno[2,3-d]pyrimidine derivatives with their binding energies. ekb.egresearchgate.net One study found that the derivative with the highest MM-GBSA value (-20.38) also exhibited the best cytotoxic effect, demonstrating a strong correlation between the computational prediction and experimental outcome. ekb.egresearchgate.net
Table 2: Molecular Dynamics and MM-GBSA Findings
| Compound/Derivative | Target | Simulation Details | Key Finding | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivative 14 | Not Specified | MD simulation followed by MM-GBSA calculation. | Illustrated the highest MM-GBSA value (−20.38) and the best cytotoxic effect. | ekb.egresearchgate.net |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For thieno[2,3-d]pyrimidine derivatives, DFT calculations provide valuable information on properties like the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.
These electronic properties are often correlated with the biological activity of the compounds. For instance, DFT calculations have been used to show the reactivity of certain thieno[2,3-d]pyrimidine derivatives toward target enzymes like EGFR. researchgate.net By analyzing the electronic structure, researchers can understand how a molecule will interact with its biological target and can predict its reactivity. mdpi.com
In one study, DFT was used to gain insights into the structural and electronic properties of a potent thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitor, helping to explain its high activity. rsc.org These calculations are fundamental in rational drug design, allowing for the optimization of molecular structures to enhance desired properties.
Homology Modeling and Virtual Screening Applications
When an experimental 3D structure of a target protein is unavailable, homology modeling can be used to build a theoretical model based on the known structure of a related protein (a template). This model can then be used for computational studies like molecular docking.
Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is particularly valuable in the early stages of drug discovery. For the thieno[2,3-d]pyrimidine scaffold, virtual ligand screening has been successfully used to identify novel modulators of biological targets. sci-hub.se For example, a virtual screening campaign identified an active thieno[2,3-d]pyrimidine compound as a novel negative allosteric modulator for D2-like dopamine (B1211576) receptors, which was then used as a starting point for further chemical optimization. sci-hub.se
In Silico ADMET Prediction for Pharmacokinetic and Toxicity Profiling
Before a compound can become a drug, it must possess suitable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction tools are used to computationally estimate these properties for novel compounds early in the discovery pipeline, helping to identify and filter out candidates with poor pharmacokinetic profiles or potential toxicity.
For various series of thieno[2,3-d]pyrimidine derivatives, in silico ADMET and toxicity properties have been analyzed. nih.gov Key findings from these predictions include:
Blood-Brain Barrier (BBB) Penetration: Most of the analyzed compounds were predicted to have low to very low BBB penetration levels. nih.gov
Cytochrome P450 Inhibition: The compounds were generally predicted to have a non-inhibitory effect against CYP2D6, a key enzyme in drug metabolism. nih.gov
Toxicity: In one study, all tested compounds were predicted to be non-toxic in a developmental toxicity potential model, with two exceptions. nih.gov Another study focusing on a library of heterocyclic compounds including a thieno[2,3-d]pyrimidine derivative found it to be non-toxic, similar to the standard drug Sorafenib. researchgate.net
Drug-Likeness: Pharmacokinetic studies on a promising thieno[2,3-d]pyrimidine derivative indicated good permeability and GI absorption with no violations of Lipinski's rule of five, which is a guideline to evaluate drug-likeness. mdpi.com
Table 3: Summary of In Silico ADMET Predictions for Thieno[2,3-d]pyrimidine Derivatives
| Property | Prediction | Reference |
|---|---|---|
| Blood-Brain Barrier (BBB) Penetration | Low to very low | nih.gov |
| CYP2D6 Inhibition | Non-inhibitory effect | nih.gov |
| Developmental Toxicity | Predicted to be non-toxic (most compounds) | nih.gov |
| General Toxicity | Predicted to be non-toxic | researchgate.net |
| Permeability & GI Absorption | Good | mdpi.com |
Mechanistic Insights into the Bioactivity of 2 Methylthio Thieno 2,3 D Pyrimidine Derivatives
Molecular Basis of Enzyme Inhibition (e.g., Kinases, Respiratory Complex I)
Derivatives of the thieno[2,3-d]pyrimidine (B153573) scaffold have demonstrated inhibitory activity against a variety of enzymes, which is a key to their therapeutic potential. nih.gov The structural resemblance of this scaffold to adenine (B156593) allows these compounds to interact with the ATP-binding sites of many enzymes, particularly kinases. sci-hub.se
Kinase Inhibition: A primary mechanism of action for many thieno[2,3-d]pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in diseases like cancer. sci-hub.se
VEGFR-2 Inhibition: Certain thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.govbue.edu.eg For instance, compound 17f (a thieno[2,3-d]pyrimidine derivative) showed significant VEGFR-2 inhibitory activity with an IC50 value of 0.23 µM, comparable to the established inhibitor sorafenib. nih.gov Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of VEGFR-2. nih.gov Another study identified compounds 8b and 8e as exceptionally potent VEGFR-2 inhibitors, with IC50 values of 5 nM and 3.9 nM, respectively. bue.edu.eg
PI3K Inhibition: The Phosphatidylinositol 3-kinase (PI3K) pathway is another critical target. Novel 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have been developed as PI3K inhibitors. nih.gov Compound VIb from this series demonstrated significant enzymatic inhibitory activity, with 72% inhibition of PI3Kβ and 84% inhibition of PI3Kγ. nih.gov Docking studies indicated that these compounds occupy the PI3K active site in a manner similar to known inhibitors. nih.gov
Other Kinases: Thieno[2,3-d]pyrimidine derivatives have also been investigated as inhibitors of other kinases, such as Fms-like tyrosine kinase 3 (FLT3), which is implicated in some forms of leukemia. sci-hub.se
Table 1: Enzyme Inhibition by 2-(Methylthio)thieno[2,3-d]pyrimidine Derivatives
| Compound | Target Enzyme | IC50 Value | Reference |
| 17f | VEGFR-2 | 0.23 µM | nih.gov |
| 8b | VEGFR-2 | 5 nM | bue.edu.eg |
| 8e | VEGFR-2 | 3.9 nM | bue.edu.eg |
| VIb | PI3Kβ | 72% inhibition | nih.gov |
| VIb | PI3Kγ | 84% inhibition | nih.gov |
Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest, Migration Inhibition)
The enzymatic inhibition by this compound derivatives translates into significant effects at the cellular level, including the induction of programmed cell death (apoptosis), halting of the cell division cycle, and prevention of cell migration.
Apoptosis Induction: Several studies have shown that thieno[2,3-d]pyrimidine derivatives can induce apoptosis in cancer cells. For example, a novel pyrrolo[2,3-d]pyrimidine derivative, compound 9e , was found to induce apoptosis in A549 lung cancer cells. nih.gov This was evidenced by a reduction in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, as well as increased levels of caspase-9, caspase-3, and cleaved PARP, indicating activation of the intrinsic (mitochondrial) apoptotic pathway. nih.gov Another study showed that compound 9c , a 2-substituted hexahydrocycloocta nih.govnih.govthieno[2,3-d]pyrimidine, caused an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. nih.gov
Cell Cycle Arrest: The ability to arrest the cell cycle is a common mechanism for anticancer agents. Thieno[2,3-d]pyrimidine derivatives have been shown to arrest the cell cycle at different phases. Compound 9c induced cell cycle arrest at the G2/M phase in MDA-MB-468 breast cancer cells. nih.gov Similarly, a thieno[2,3-b]pyridine (B153569) derivative, compound 1 , was shown to arrest the cell cycle in the G2/M phase in breast cancer cell lines. rsc.org In contrast, compound 9e caused cell cycle arrest in the G0/G1 phase in A549 cells. nih.gov
Migration Inhibition: The inhibition of cell migration is crucial for preventing cancer metastasis. The thieno[2,3-b]pyridine derivative, compound 1 , which acts as a PLC-γ inhibitor, was found to severely affect the morphology and migration of MDA-MB-231 breast cancer cells. rsc.org This is consistent with the role of PLC-γ in cell motility. rsc.org
Table 2: Cellular Effects of this compound and Related Derivatives
| Compound | Cell Line | Cellular Effect | Reference |
| 9c | MDA-MB-468 (Breast Cancer) | G2/M phase cell cycle arrest, Apoptosis | nih.gov |
| 9e | A549 (Lung Cancer) | G0/G1 phase cell cycle arrest, Apoptosis (intrinsic pathway) | nih.gov |
| compound 1 | MDA-MB-231 (Breast Cancer) | G2/M phase cell cycle arrest, Migration inhibition | rsc.org |
Target Validation and Pathway Deconvolution in Biological Systems
Validating the molecular targets of this compound derivatives and understanding their impact on signaling pathways are critical steps in drug development. This often involves a combination of biochemical assays, cellular studies, and computational modeling.
Target Validation: The direct inhibition of a purified enzyme, such as VEGFR-2 or PI3K, by a thieno[2,3-d]pyrimidine derivative provides strong evidence of target engagement. nih.govbue.edu.egnih.gov For instance, the potent, low nanomolar inhibition of VEGFR-2 by compounds 8b and 8e validates this kinase as a primary target. bue.edu.eg Further validation can be achieved through techniques like X-ray crystallography, which can reveal the precise binding mode of the inhibitor to its target enzyme, as has been done for some thieno[3,2-d]pyrimidine (B1254671) derivatives with tubulin. nih.gov
Pathway Deconvolution: Once a primary target is validated, researchers can investigate the downstream effects on cellular signaling pathways. For PI3K inhibitors, this would involve measuring the phosphorylation status of downstream effectors like Akt and mTOR. For VEGFR-2 inhibitors, downstream signaling components in the angiogenesis pathway would be examined. The observation that compound 9e modulates the levels of Bcl-2 family proteins and caspases helps to deconvolute the apoptotic pathway it triggers. nih.gov Molecular docking and molecular dynamics simulations are also valuable tools to understand the interactions between the compounds and their targets at an atomic level and to rationalize the observed biological activities. nih.govbue.edu.egnih.gov These computational approaches can predict binding modes and affinities, guiding the design of more potent and selective inhibitors. bue.edu.eg
Concluding Remarks and Future Research Perspectives for 2 Methylthio Thieno 2,3 D Pyrimidine
Current Gaps in Understanding and Research Opportunities
Despite the considerable research into thieno[2,3-d]pyrimidine (B153573) derivatives, specific knowledge gaps and opportunities for further investigation concerning the 2-(methylthio) substitution pattern remain.
Exploration of Untapped Biological Targets: Much of the existing research on 2-(methylthio)thieno[2,3-d]pyrimidine analogues has concentrated on their anticancer properties, particularly as kinase inhibitors. nih.govresearchgate.netresearchgate.net There is a significant opportunity to screen these compounds against a wider array of biological targets. For instance, their structural similarity to purines suggests potential applications in antiviral or antifungal therapies, areas that remain relatively underexplored for this specific scaffold. nih.gov
Understanding Structure-Activity Relationships (SAR): While SAR studies have been conducted for various thieno[2,3-d]pyrimidine derivatives, a more systematic and in-depth analysis of how modifications to the 2-(methylthio) group and other positions on the thienopyrimidine core influence activity is needed. sci-hub.senih.gov For example, investigating the impact of varying the length and branching of the alkylthio chain or replacing the methyl group with other functional moieties could lead to the discovery of compounds with enhanced potency and selectivity.
Metabolic Stability and Pharmacokinetic Profiling: A significant hurdle in the development of thieno[2,3-d]pyrimidine-based drugs has been their metabolic instability. sci-hub.se Research has shown that structural modifications can improve pharmacokinetic profiles. sci-hub.se There is a need for more comprehensive studies on the metabolic pathways of this compound analogues to identify metabolically labile sites and design modifications that enhance their drug-like properties.
Potential for Rational Drug Design and Optimization of this compound Analogues
The this compound scaffold provides a versatile platform for rational drug design and optimization.
Target-Oriented Synthesis: With the increasing availability of crystal structures of biological targets, computational methods such as molecular docking can be effectively employed to guide the design of novel this compound analogues. rsc.orgnih.gov This approach allows for the design of compounds with specific interactions with the target protein, potentially leading to higher potency and selectivity. For instance, docking studies have been used to investigate the binding of thieno[2,3-d]pyrimidine derivatives to the ATP binding site of kinases like VEGFR-2. researchgate.netnih.gov
Fragment-Based Drug Discovery: The this compound core can be utilized as a starting fragment in fragment-based drug discovery campaigns. By identifying weak-binding fragments that occupy specific pockets of a target protein, these can be grown or linked to develop more potent lead compounds.
Bioisosteric Replacement: The methylthio group at the 2-position is a key feature that can be subjected to bioisosteric replacement to modulate the compound's physicochemical and pharmacological properties. scielo.br Replacing the sulfur atom with other linkers or the methyl group with different substituents can impact factors such as solubility, metabolic stability, and target binding affinity.
Below is a table summarizing the design and observed activities of some 2-substituted thieno[2,3-d]pyrimidine derivatives:
| Compound Series | Target/Activity | Key Findings |
| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives | PI3K inhibitors | The morpholine (B109124) moiety and aryl substitutions were explored to improve pharmacokinetics and solubility. nih.gov |
| 4-Substituted thieno[2,3-d]pyrimidines | Antiproliferative agents | Inspired by dasatinib (B193332) and gefitinib, these compounds showed activity against various cancer cell lines. nih.gov |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines | Antiproliferative against breast cancer cells | The 2-alkyl substitution was found to be of pharmacological interest, with some derivatives showing cell cycle arrest. mdpi.com |
| 5-Amino-2-ethylthio-4-phenyl-6-substituted thieno[2,3-d]pyrimidine derivatives | Cytotoxic against breast cancer cells | Showed effective inhibition of tumor cell activity. scielo.br |
Emerging Trends in Thienopyrimidine Research and Interdisciplinary Approaches
The field of thienopyrimidine research is continually evolving, driven by new synthetic methodologies and interdisciplinary collaborations.
Green Synthesis and Microwave-Assisted Reactions: There is a growing trend towards the development of more environmentally friendly and efficient synthetic methods for preparing thieno[2,3-d]pyrimidine derivatives. scielo.brnih.gov Microwave-assisted synthesis, for example, has been shown to reduce reaction times and improve yields. scielo.brnih.gov
Multi-target Drug Design: Recognizing the complexity of many diseases, researchers are increasingly designing single molecules that can modulate multiple biological targets. nih.gov The versatile thieno[2,3-d]pyrimidine scaffold is well-suited for this "magic shotgun" approach, with derivatives being developed as dual inhibitors of targets like c-Met and VEGFR-2, or COX-2 and 15-LOX. nih.govnih.gov
Integration of 'Omics' Technologies: The integration of genomics, proteomics, and metabolomics can provide a deeper understanding of the mechanism of action of this compound analogues and help identify novel biomarkers for predicting treatment response.
Chemical Biology Approaches: The use of chemical probes based on the this compound scaffold can be a powerful tool to identify and validate new drug targets and to elucidate complex biological pathways.
Q & A
Q. What are the common synthetic routes for 2-(Methylthio)thieno[2,3-d]pyrimidine derivatives?
The synthesis typically involves multi-step reactions starting with thiophene or pyrimidine precursors. A representative route includes:
Core Formation : Condensation of thiophene-3-carboxylate derivatives with pyrimidine precursors under acidic/basic conditions (e.g., using benzoyl isothiocyanate or Gewald reactions) .
Functionalization : Introduction of the methylthio group via nucleophilic substitution or coupling reactions (e.g., using thiourea or thiolating agents) .
Derivatization : Substituents are added at positions 4, 6, or 7 to modulate activity, often via alkylation, acylation, or Suzuki coupling .
Key solvents include DMF or acetone, with yields optimized by controlling temperature (60–120°C) and reaction time (6–24 hrs) .
Q. How does the thieno[2,3-d]pyrimidine core contribute to biological activity?
The fused thiophene-pyrimidine system acts as a bioisostere for purines, enabling interactions with enzymes and receptors (e.g., kinases, 5-HT3 receptors). Its planar structure facilitates π-π stacking in active sites, while the sulfur atom enhances electron density, influencing binding affinity . Derivatives exhibit broad activities, including anticancer (VEGFR/EGFR inhibition), antimicrobial, and 5-HT3 antagonism .
Q. What in vitro assays are used to screen anticancer potential?
Standard assays include:
- Anti-proliferative assays : MTT or SRB tests against cancer cell lines (e.g., MCF-7, HeLa) .
- Enzyme inhibition : Kinase inhibition assays (e.g., VEGFR-2 IC50 determination via ELISA) .
- Apoptosis/cell cycle analysis : Flow cytometry with Annexin V/PI staining .
Docking studies (AutoDock Vina) and MD simulations (GROMACS) are used to predict binding modes and stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize selectivity for targets like 5-HT3 receptors?
Key SAR insights include:
- Position 2 : Methylthio groups enhance 5-HT3 affinity (Ki = 67 nM in compound 32 ) but reduce 5-HT4 activity .
- Position 4 : Piperazine substituents improve CNS penetration and selectivity (e.g., 32 vs. granisetron) .
- Position 6 : Ethyl groups increase hydrophobic interactions in receptor cavities .
Rational design involves comparative docking to map interactions with residues (e.g., Tyr234, Trp183 in 5-HT3AR) .
Q. How do computational methods resolve contradictions in biological data?
Discrepancies in activity (e.g., varying IC50 values across studies) may arise from assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. Computational approaches address this by:
Q. What strategies improve pharmacokinetic properties of thieno[2,3-d]pyrimidines?
- Solubility : Introduce hydrophilic groups (e.g., acetamide, hydroxymethyl) at position 2 or 4 .
- Metabolic stability : Replace labile methylthio groups with CF3 or cyclic thioethers .
- Toxicity reduction : Computational ADMET screening to avoid hepatotoxic motifs (e.g., nitro groups) .
Case study: Compound 18 showed improved LogP (2.1) and aqueous solubility (32 µg/mL) via a pyrimidine-4-amine substituent .
Q. How are structural modifications used to resolve contradictory antimicrobial data?
Divergent MIC values (e.g., Gram-positive vs. Gram-negative bacteria) are addressed by:
- Tailoring substituents : Electron-withdrawing groups (NO2, CF3) enhance Gram-negative activity by disrupting outer membrane integrity .
- Synergistic testing : Combine derivatives with β-lactams to overcome resistance .
- Biofilm assays : Evaluate anti-biofilm activity (e.g., crystal violet staining) to confirm broad-spectrum potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
